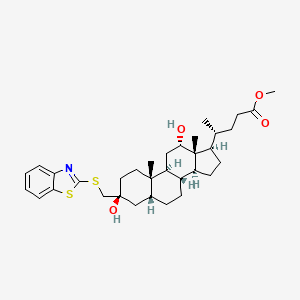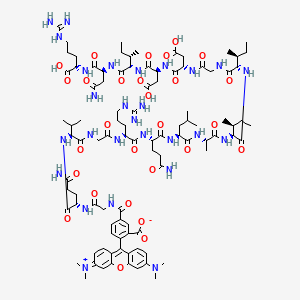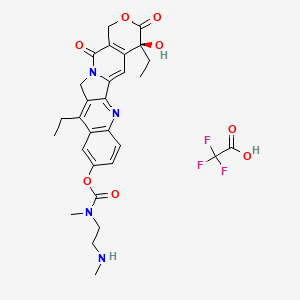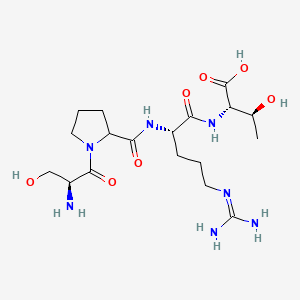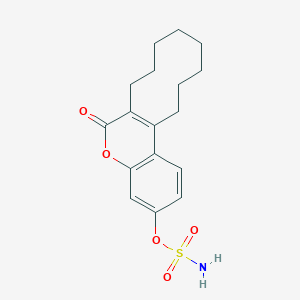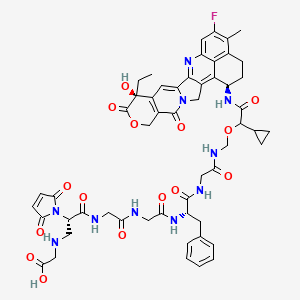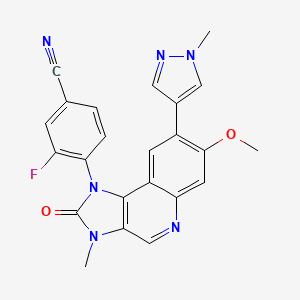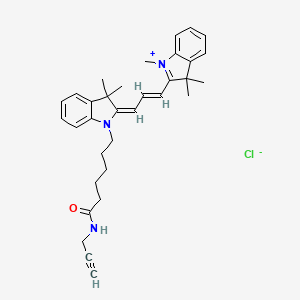
Cy3 alkyne (chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3 alkyne (chloride) is a derivative of Cyanine 3 (Cy3), a fluorescent dye known for its bright fluorescence and stability. This compound contains a sulfonate ion and an alkyne functional group, making it highly reactive and suitable for various biochemical applications . Cy3 alkyne (chloride) is commonly used in fluorescence spectroscopy and imaging due to its ability to form stable bioconjugates through copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 alkyne (chloride) typically involves the modification of Cyanine 3 to introduce the alkyne functional group. One common method is the reaction of Cyanine 3 with an alkyne-containing reagent under mild conditions. The reaction is often catalyzed by copper to facilitate the formation of the alkyne group .
Industrial Production Methods
Industrial production of Cy3 alkyne (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3 alkyne (chloride) undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group can participate in addition reactions, forming new single bonds to carbon.
Deprotonation: The alkyne group can be deprotonated to form acetylide anions, which are strong nucleophiles.
Oxidative Cleavage: Alkynes can undergo oxidative cleavage to form carboxylic acids.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to form stable bioconjugates.
Strong Bases: Such as sodium amide (NaNH2) for deprotonation reactions.
Oxidizing Agents: Such as ozone or potassium permanganate (KMnO4) for oxidative cleavage.
Major Products
Bioconjugates: Formed through CuAAC reactions with azide-containing molecules.
Alkenes and Alkanes: Formed through addition reactions.
Carboxylic Acids: Formed through oxidative cleavage.
Applications De Recherche Scientifique
Cy3 alkyne (chloride) has a wide range of applications in scientific research, including:
Mécanisme D'action
The primary mechanism of action of Cy3 alkyne (chloride) involves its ability to form stable bioconjugates through CuAAC reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a triazole linkage. This reaction is highly specific and efficient, making it ideal for labeling and detecting biomolecules . The fluorescence properties of Cy3 allow for the visualization and tracking of these labeled molecules in various biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
TAMRA: Another fluorescent dye with similar applications but different spectral properties.
Alexa Fluor 555: Known for its high fluorescence efficiency and stability.
DyLight 550: Offers similar fluorescence characteristics but with different excitation and emission wavelengths.
BODIPY TMR-X: A fluorescent dye with unique photophysical properties.
Uniqueness of Cy3 Alkyne (Chloride)
Cy3 alkyne (chloride) stands out due to its high reactivity and ability to form stable bioconjugates through CuAAC reactions. Its fluorescence properties, including high brightness and stability, make it a preferred choice for various imaging and detection applications . Additionally, the alkyne functional group provides versatility in chemical modifications and conjugation strategies .
Propriétés
Formule moléculaire |
C33H40ClN3O |
|---|---|
Poids moléculaire |
530.1 g/mol |
Nom IUPAC |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |
Clé InChI |
YIXIKYACJGHYQL-UHFFFAOYSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
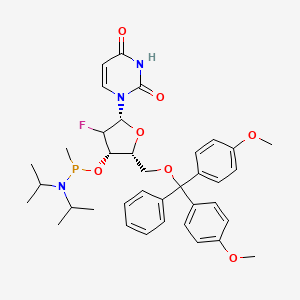
methyl phosphate](/img/structure/B12381873.png)
